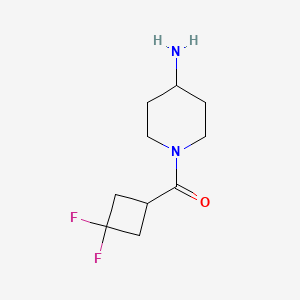
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is an organic compound with the molecular formula C14H19NO This compound is characterized by a naphthalene ring substituted with a dimethylamino-ethoxy group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1-amine and 2-dimethylaminoethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the naphthalene derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Scientific Research Applications
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(2-Dimethylamino-ethoxy)-benzylamine: Similar structure but with a benzene ring instead of a naphthalene ring.
4-(2-Dimethylamino-ethoxy)-phenylamine: Another similar compound with a phenyl ring.
Uniqueness
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is unique due to its naphthalene core, which provides enhanced stability and potential for fluorescence compared to its benzene or phenyl analogs. This makes it particularly valuable in applications requiring stable aromatic compounds with specific electronic properties.
Properties
Molecular Formula |
C14H18N2O |
|---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
4-[2-(dimethylamino)ethoxy]naphthalen-1-amine |
InChI |
InChI=1S/C14H18N2O/c1-16(2)9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8H,9-10,15H2,1-2H3 |
InChI Key |
LVEDFHJRNKSWKG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=C(C2=CC=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-(Cyclopentylmethoxy)phenyl]methanol](/img/structure/B12069408.png)



![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)

![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-{3-[3,5-bis(trifluoromethyl)phenyl]thioureido}cyclohexyl)thiourea](/img/structure/B12069441.png)




![Butanamide, N-[2-fluoro-5-(4-piperidinyl)phenyl]-](/img/structure/B12069458.png)
